molecular formula C18H20ClN3O2 B2695276 2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2319803-63-7

2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B2695276
CAS No.: 2319803-63-7
M. Wt: 345.83
InChI Key: UQBTXFRULWXBQX-UHFFFAOYSA-N
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Description

2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of piperidine derivatives This compound is notable for its unique structure, which includes a piperidine ring, a chlorobenzoyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with 4-chlorobenzoyl chloride to form the intermediate compound. This intermediate is subsequently reacted with 6-methylpyridazin-3(2H)-one under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethyl methyl ketone and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate: Another piperidine derivative with similar structural features.

    2,4-Dichlorobenzoyl chloride: A related compound used in the synthesis of various organic molecules.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

2-[[1-(4-chlorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(19)6-4-15/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBTXFRULWXBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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